Dihydrothieno[3,4-c]pyrazole Scaffold Activity Baseline: GPCR Agonism vs. Kinase Inhibition Potential
The unadorned 4,6-dihydro-2H-thieno[3,4-c]pyrazole core (as a 3-carboxylic acid derivative, CHEMBL247724) demonstrates weak agonist activity at the human GPR109a receptor with an EC50 of 5,600 nM [1]. This establishes that the core scaffold itself has measurable, albeit low, biological activity at a GPCR target. In contrast, elaborated derivatives of this scaffold—exemplified by TAK-659 and disclosed in kinase inhibitor patents—exhibit potent kinase inhibition, demonstrating that the scaffold can be directed toward entirely different target classes through exocyclic substitution. The specific o-tolyl N2-substituent and 4-butoxybenzamide C3-substituent of the target compound represent a unique vector combination that structurally diverges from both the simple carboxylic acid core and the pivalamide/chlorophenyl substituents of TAK-659, suggesting a distinct pharmacological profile that remains uncharacterized .
| Evidence Dimension | Baseline scaffold biological activity (EC50) vs. elaborated derivative target class |
|---|---|
| Target Compound Data | No direct biological activity data available for 4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
| Comparator Or Baseline | CHEMBL247724 (4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid): EC50 = 5,600 nM at human GPR109a receptor |
| Quantified Difference | Not calculable; comparison is qualitative. Core scaffold is a weak GPCR agonist (EC50 5,600 nM), while known elaborated derivatives (e.g., TAK-659) are kinase inhibitors. The target compound's substitution pattern is distinct from both. |
| Conditions | Agonist activity at human cloned GPR109a receptor measured by forskolin-stimulated cAMP production assay (BindingDB). TAK-659 activity inferred from literature describing it as a potent BTK inhibitor. |
Why This Matters
Users selecting this compound for structure-activity relationship (SAR) exploration must recognize that the core scaffold is biologically permissive—capable of engaging both GPCR and kinase targets depending on substitution—and that the specific substituent combination on this compound may yield an activity profile distinct from any characterized analog; procurement decisions should be based on this unique substitution vector rather than assumed similarity to known compounds.
- [1] BindingDB. BDBM50216530: 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid (CHEMBL247724). Affinity Data: EC50 = 5.60E+3 nM. Assay: Agonist activity at human cloned GPR109a receptor by forskolin-stimulated cAMP production test. University of California, San Diego. View Source
